3,4-二氟-d-苯丙氨酸

描述

3,4-Difluoro-d-phenylalanine is a derivative of the amino acid phenylalanine, where two fluorine atoms are substituted at the 3 and 4 positions of the aromatic ring. This modification can potentially alter the compound's physical and chemical properties, as well as its biological activity. The papers provided do not directly discuss 3,4-Difluoro-d-phenylalanine, but they do provide insights into the synthesis and properties of related phenylalanine derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of phenylalanine derivatives with various functional groups has been reported. For instance, the synthesis of 4-phosphono(difluoromethyl)-D,L-phenylalanine and its derivatives with Boc and Fmoc-amino protection has been achieved . These derivatives are designed for solid-phase synthesis of peptides that contain nonhydrolyzable phosphotyrosyl mimetics. Although this does not directly pertain to 3,4-Difluoro-d-phenylalanine, the methodologies used for introducing fluorine and other functional groups could be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of phenylalanine derivatives can significantly influence their self-assembly and biological properties. Homopeptides with phenylalanine residues capped with fluorenyl functionalities have been studied for their self-assembly capabilities . Density Functional Theory (DFT) calculations suggest that the antiparallel β-sheet is more stable than the parallel one, and this stability increases with the number of phenylalanine residues . While this research does not directly analyze 3,4-Difluoro-d-phenylalanine, it provides a foundation for understanding how the substitution of fluorine atoms might affect the molecular structure and stability of phenylalanine-based peptides.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to 3,4-Difluoro-d-phenylalanine. However, the synthesis of related compounds involves chemical reactions that could be applicable to the synthesis and modification of 3,4-Difluoro-d-phenylalanine. For example, the protection of amino groups with Boc and Fmoc, as mentioned in the synthesis of phosphonate analogues, is a common reaction in peptide chemistry that could be relevant .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylalanine derivatives are influenced by their molecular structure and the nature of their substituents. The self-assembly of di-, tri-, and tetraphenylalanine peptides into various polymorphic structures, such as stacked braids and dendritic microarchitectures, indicates that these compounds can have diverse and complex physical properties . While the specific properties of 3,4-Difluoro-d-phenylalanine are not discussed, the research on related peptides provides insights into how the introduction of fluorine atoms might affect the compound's behavior and interactions.

科学研究应用

自组装行为

苯丙氨酸及其衍生物由于其生物学意义而在肽合成中至关重要。改性的苯丙氨酸,如 4-硝基苯丙氨酸 (4NP),在不同的溶剂中显示出独特自组装行为。这些行为受硝基引入的电子缺陷等改性的影响。这些自组装模式在材料科学中用于制造具有特定性质的凝胶和晶体 (Singh et al., 2020)。

荧光化学传感器

改性的苯丙氨酸衍生物,如 4,5-二芳基咪唑基-苯丙氨酸,可用作荧光化学传感器。这些化合物表现出光物理性质并与 Cu2+ 和 Fe3+ 等离子体相互作用,这在离子识别中至关重要。该应用对于开发用于生物和分析目的的新型化学传感材料非常重要 (Esteves et al., 2016)。

蛋白质研究和结构生物学

对位-五氟硫代苯丙氨酸 (SF5Phe) 是一种具有独特物理化学性质的非天然氨基酸。它在蛋白质中形成特定和强烈的相互作用,使其在蛋白质研究和结构生物学中很有价值。SF5Phe 已被用于增加肽中的结合亲和力,以及在核 Overhauser 效应研究中进行特异性检测。这种蛋白质功能化方法为体内研究和药物化学开辟了新的机会 (Qianzhu et al., 2020)。

信号转导研究

苯丙氨酸衍生物,如 4-羧基二氟甲基-L-苯丙氨酸,在信号转导研究中用作磷酸酪氨酸模拟物。这些类似物以高对映体纯度合成,适用于制备针对各种信号转导途径的抑制剂 (Yao et al., 1999)。

氧化还原活性氨基酸掺入

3,4-二羟基-l-苯丙氨酸 (DHP) 是一种氧化还原活性氨基酸,可以选择性地掺入蛋白质中。这种掺入促进了对蛋白质中电子转移的研究,并能够设计出具有新特性的氧化还原蛋白 (Alfonta et al., 2003)。

安全和危害

作用机制

Target of Action

3,4-Difluoro-d-phenylalanine, a derivative of phenylalanine, is likely to interact with similar targets as its parent compound. Phenylalanine is known to interact with targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin . .

Mode of Action

Phenylalanine plays a crucial role as a precursor in the synthesis of neurotransmitters like norepinephrine and dopamine

Biochemical Pathways

3,4-Difluoro-d-phenylalanine, being a derivative of phenylalanine, is likely involved in similar biochemical pathways. Phenylalanine is a secondary plant metabolite and acts as a precursor for the synthesis of many compounds via the action of phenylalanine ammonia lyase (PAL) .

Pharmacokinetics

It’s known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability .

Result of Action

Fluorinated phenylalanines have been used in the discovery ofpyrrolopyrimidine inhibitors of Akt as antitumor agents .

Action Environment

The action environment of 3,4-Difluoro-d-phenylalanine is likely to be similar to that of other phenylalanine derivatives. Environmental factors such as temperature, pH, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

属性

IUPAC Name |

(2R)-2-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRAWYXDDKCVZTL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351994 | |

| Record name | 3,4-difluoro-d-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

249648-08-6 | |

| Record name | 3,4-difluoro-d-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

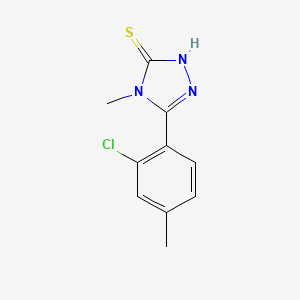

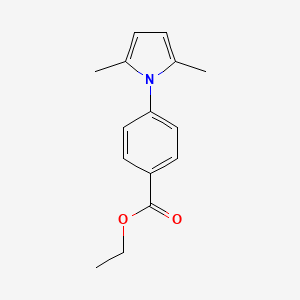

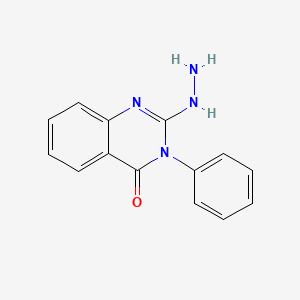

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)